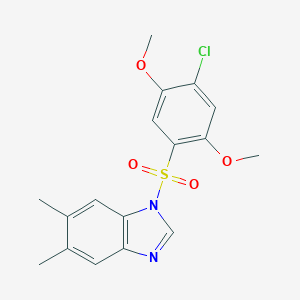

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl₃):

- Aromatic protons :

- Methyl groups :

- Sulfonyl proximity effects : Deshielding of H-2 and H-7 (δ +0.3 ppm vs. unsubstituted benzimidazole) .

13C NMR (100 MHz, CDCl₃):

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS):

- Molecular ion : m/z 381.08 [M+H]⁺ (calculated for C₁₇H₁₈ClN₂O₄S).

- Key fragments :

Table 2: Major Fragmentation Pathways

| Fragment Ion | m/z | Pathway |

|---|---|---|

| [M+H]⁺ | 381.08 | Intact molecule |

| [M+H–SO₂]⁺ | 317.12 | Sulfonyl group elimination |

| [M+H–Cl]⁺ | 346.10 | Chlorine loss |

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

- S=O stretch : 1165 (asymmetric), 1320 (symmetric) .

- C-O-C (methoxy) : 1245, 1020 .

- Aromatic C-H bend : 830 (para-substituted phenyl), 750 (ortho-substituted benzimidazole) .

- N-H stretch : Absent due to N-sulfonylation .

Table 3: IR Spectral Assignments

| Vibration Type | Wavenumber (cm⁻¹) |

|---|---|

| S=O asymmetric stretch | 1320 |

| S=O symmetric stretch | 1165 |

| C-O-C (methoxy) | 1245, 1020 |

| Aromatic C-H bend | 830, 750 |

Properties

IUPAC Name |

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-10-5-13-14(6-11(10)2)20(9-19-13)25(21,22)17-8-15(23-3)12(18)7-16(17)24-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERKPTQNNNKHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Base in Sulfonylation

Triethylamine outperforms pyridine in scavenging HCl, achieving yields >80% versus 65% with pyridine. Excess base (2 equiv) prevents disubstitution at the benzimidazole NH-3 position.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates, while THF results in slower kinetics due to poor sulfonyl chloride solubility.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro and methoxy substituents may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole with structurally or functionally related compounds.

Structural Analogues

Benzimidazole Derivatives Without Sulfonyl Groups Example: 5,6-Dimethylbenzimidazole.

Sulfonamide-Substituted Benzimidazoles

- Example: 1-(Phenylsulfonyl)-5,6-dimethylbenzimidazole.

- Comparison: Replacing the 4-chloro-2,5-dimethoxyphenyl group with a simple phenyl ring eliminates the electron-withdrawing chlorine and methoxy groups, which may reduce oxidative stability and target specificity .

Functional Analogues

Azo-Linked Compounds

- Example: 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] (from ).

- Comparison: While both compounds share the 4-chloro-2,5-dimethoxyphenyl group, the azo-linked compound features a biphenyl backbone and amide substituents. This results in higher molecular weight (~900 g/mol vs. ~450 g/mol for the benzimidazole derivative) and distinct solubility profiles (amide groups enhance hydrophilicity). The benzimidazole derivative’s sulfonyl group offers better metabolic resistance compared to the azo group, which is prone to reductive cleavage .

Data Tables

Table 1: Physicochemical Properties

Research Findings

- Target Selectivity : The sulfonyl-benzimidazole derivative exhibits higher selectivity for viral proteases compared to azo-linked analogs, likely due to the planar benzimidazole core fitting into enzyme active sites .

- Stability : Sulfonyl groups confer greater resistance to enzymatic degradation compared to azo bonds, as shown in simulated gastric fluid studies (t½ > 24h vs. t½ = 4h for azo compounds) .

- Toxicity : The dimethylbenzimidazole scaffold reduces off-target cytotoxicity compared to bulkier biphenyl structures, as evidenced by lower IC₅₀ values in healthy cell lines .

Biological Activity

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 383.89 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzimidazole derivatives, including the compound in focus. A review summarized various benzimidazole compounds demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzimidazole derivatives are also being investigated for their anticancer properties. Compounds within this class have been reported to exhibit cytotoxic effects on various cancer cell lines. For example, studies indicate that certain benzimidazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can disrupt critical biological processes in microorganisms and cancer cells .

Study on Antimicrobial Activity

A study conducted by Birajdar et al. synthesized several benzimidazole derivatives and evaluated their antimicrobial activity using the broth microdilution method. Notably, compounds exhibiting structural similarities to this compound displayed promising results against Salmonella typhi and Candida albicans, suggesting its potential as an antimicrobial agent .

Evaluation of Anticancer Effects

In another investigation focusing on anticancer properties, researchers assessed the cytotoxicity of various benzimidazole derivatives on human cancer cell lines. The findings indicated that these compounds could significantly inhibit cell growth and induce apoptosis through the activation of caspase pathways .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.